6-methoxy-N-(3-morpholinopropyl)benzo[d]thiazol-2-amine
Description
Chemical Classification and Structural Features
6-Methoxy-N-(3-morpholinopropyl)benzo[d]thiazol-2-amine belongs to the benzothiazole class of heterocyclic compounds, specifically categorized as a 2-aminobenzothiazole derivative with additional alkyl and morpholine substitutions. The compound's International Union of Pure and Applied Chemistry name, 6-methoxy-N-(3-morpholin-4-ylpropyl)-1,3-benzothiazol-2-amine, precisely describes its structural composition and substitution pattern. The benzothiazole core structure consists of a benzene ring fused to a thiazole ring at the 4,5-positions, creating a bicyclic aromatic system that serves as the fundamental scaffold for this compound.
The molecular architecture of this compound can be analyzed through its Simplified Molecular Input Line Entry System representation: COC1=CC2=C(C=C1)N=C(S2)NCCCN3CCOCC3. This notation reveals the precise connectivity of atoms within the molecule, highlighting the methoxy group attachment at the 6-position of the benzothiazole ring and the morpholinopropyl chain linked through the 2-amino position. The compound's three-dimensional structure has been computationally optimized and is available in standard molecular format files, allowing for detailed conformational analysis and molecular modeling studies.
Table 1: Key Molecular Properties of 6-Methoxy-N-(3-morpholinopropyl)benzo[d]thiazol-2-amine
The structural complexity of this compound arises from the integration of three distinct pharmacophoric elements: the benzothiazole core, the methoxy substituent, and the morpholinopropyl side chain. Each component contributes specific physicochemical properties that collectively determine the compound's overall biological and chemical behavior. The benzothiazole ring system provides aromatic character and potential for π-π interactions, while the methoxy group introduces electron-donating properties that can influence the electronic distribution across the aromatic system. The morpholinopropyl chain adds flexibility and hydrophilic character through the morpholine oxygen and nitrogen atoms, creating opportunities for hydrogen bonding interactions with biological targets.
Historical Context of Benzothiazole Derivatives in Medicinal Chemistry
The medicinal significance of benzothiazole derivatives traces back to the late 19th century when Heinrich Debus first synthesized benzothiazole in 1889. Initially regarded primarily as a synthetic intermediate in organic chemistry, the therapeutic potential of benzothiazole compounds began to emerge gradually as researchers explored their biological activities and pharmacological effects. The 1950s marked a significant milestone in benzothiazole medicinal chemistry with the discovery of several 2-aminobenzothiazole derivatives as central muscle relaxants, though medicinal chemists did not initially pursue this chemical family with great intensity.
The pharmaceutical landscape for benzothiazole derivatives transformed dramatically with the development of Riluzole, the first benzothiazole-based drug approved for the management of amyotrophic lateral sclerosis. This breakthrough attracted substantial attention from the medicinal chemistry community and demonstrated the therapeutic potential of the benzothiazole scaffold. Riluzole's pharmacological profile revealed that benzothiazole derivatives could exhibit neuroprotective and antiglutamate properties, opening new avenues for research into neurodegenerative diseases.
The evolution of benzothiazole medicinal chemistry has been characterized by continuous expansion of therapeutic applications and increasing structural sophistication. Several analogues containing benzothiazole ring systems have demonstrated significant antitumor, antimicrobial, antidiabetic, anti-inflammatory, anticonvulsant, antiviral, antioxidant, antitubercular, antimalarial, antiasthmatic, anthelminthic, photosensitizing, diuretic, and analgesic activities. This broad spectrum of biological activities has established benzothiazole as a privileged scaffold in medicinal chemistry, capable of addressing diverse therapeutic needs through structural modifications.
Table 2: Historical Milestones in Benzothiazole Medicinal Chemistry
Contemporary research in benzothiazole medicinal chemistry has been facilitated by advances in synthetic methodologies, combinatorial chemistry, and computational modeling techniques. The advent of high-throughput screening platforms and virtual screening approaches has accelerated the identification of lead compounds with desirable pharmacological properties. Modern synthetic strategies for benzothiazole derivatives encompass condensation reactions, transition-metal-catalyzed processes, and sophisticated ring-closing methodologies that enable access to structurally diverse compounds with tailored properties for specific therapeutic applications.
Significance of Methoxy and Morpholinopropyl Substituents
The methoxy substituent at the 6-position of the benzothiazole ring in 6-methoxy-N-(3-morpholinopropyl)benzo[d]thiazol-2-amine represents a strategic structural modification that significantly influences the compound's electronic and pharmacological properties. Research has demonstrated that methoxy groups attached to benzothiazole cores can exhibit notable effects on biological activity, with studies showing that the position of methoxy substitution critically determines therapeutic efficacy. The 6-methoxy substitution pattern has been associated with enhanced thermal stability compared to 5-position substitution, suggesting improved pharmaceutical stability for compounds bearing this structural motif.
Methoxy substituents function as electron-donating groups that can modulate the electronic distribution across the benzothiazole aromatic system, potentially affecting binding interactions with biological targets. Investigations into structure-activity relationships have revealed that methoxy groups can influence molecular conformations and thereby alter binding profiles to enzyme active sites. Specifically, research on acetylcholinesterase inhibitors bearing benzothiazole cores has shown that methoxy substituents at the 5th position can reduce binding potency to active regions and diminish biological activity, highlighting the position-dependent effects of this functional group.
The morpholinopropyl substituent represents a sophisticated pharmacophoric element that combines the well-established morpholine heterocycle with a flexible propyl linker. Morpholine has emerged as one of the most useful scaffolds for drug development, particularly in central nervous system applications, due to its well-balanced lipophilic-hydrophilic profile, reduced pKa value, and chair-like flexible conformation. The morpholine ring provides a weak basic nitrogen at the opposite position of the oxygen atom, creating a pKa value similar to blood pH that enhances solubility and brain permeability.
Table 3: Pharmacological Significance of Morpholine in Medicinal Chemistry
The morpholine heterocycle has demonstrated remarkable versatility in modulating pharmacokinetic and pharmacodynamic properties of therapeutic compounds. Research has shown that morpholine can enhance potency toward target proteins through its oxygen atom's capacity to form hydrogen bonds, while the relatively electron-deficient ring can establish hydrophobic interactions. The flexible conformation resulting from the equilibrium between chair-like and skew-boat topologies provides optimal features for directing molecular appendages into appropriate positions for target binding.
Studies investigating morpholine-containing benzothiazole derivatives for anticancer applications have revealed promising therapeutic potential. Research by Saeed and colleagues demonstrated that morpholine-based thiourea aminobenzothiazole derivatives exhibited significant anticancer activity against mammary carcinoma and cervical cancer cell lines, with inhibitory concentration values in the micromolar range. These findings underscore the synergistic potential of combining morpholine pharmacophores with benzothiazole scaffolds for therapeutic applications.
Properties
IUPAC Name |
6-methoxy-N-(3-morpholin-4-ylpropyl)-1,3-benzothiazol-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21N3O2S/c1-19-12-3-4-13-14(11-12)21-15(17-13)16-5-2-6-18-7-9-20-10-8-18/h3-4,11H,2,5-10H2,1H3,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QZYODPUSJMPSOA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)N=C(S2)NCCCN3CCOCC3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21N3O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
6-methoxy-N-(3-morpholinopropyl)benzo[d]thiazol-2-amine is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by its unique structural features:
- Molecular Formula : CHNOS
- Molecular Weight : Approximately 307.41 g/mol
The structure consists of a benzo[d]thiazole moiety linked to a morpholinopropyl group and a methoxy substituent. This configuration is believed to influence its biological activity significantly.
Research indicates that compounds related to benzo[d]thiazoles often exhibit diverse biological activities, including:
- Anticancer Properties : Preliminary studies suggest that 6-methoxy-N-(3-morpholinopropyl)benzo[d]thiazol-2-amine may inhibit the proliferation of various cancer cell lines, although specific mechanisms remain to be elucidated .
- Enzyme Inhibition : The compound has shown potential as an inhibitor of certain enzymes or receptors, which may contribute to its therapeutic effects.
Anticancer Activity
Several studies have investigated the anticancer properties of benzothiazole derivatives, including 6-methoxy-N-(3-morpholinopropyl)benzo[d]thiazol-2-amine. The following table summarizes findings from key studies:
Other Biological Activities
In addition to anticancer effects, 6-methoxy-N-(3-morpholinopropyl)benzo[d]thiazol-2-amine has been investigated for other potential biological activities:
- Antimicrobial Properties : Initial assessments indicate that this compound may exhibit antimicrobial activity against certain bacterial strains.
- Anti-inflammatory Effects : Some derivatives in the benzothiazole class have shown promise in reducing inflammatory markers in vitro.
Case Studies and Research Findings
-
Case Study on Anticancer Activity :
A recent study synthesized several benzothiazole derivatives, including 6-methoxy-N-(3-morpholinopropyl)benzo[d]thiazol-2-amine. The active compounds were screened for their ability to inhibit cancer cell growth. Results indicated that this compound significantly reduced the viability of A431 and A549 cells, suggesting its potential as an anticancer agent . -
Mechanistic Insights :
Further investigations into the mechanism of action revealed that compounds with similar structures often engage in interactions with cellular targets that modulate signaling pathways involved in cell proliferation and survival . Understanding these interactions is crucial for drug design.
Scientific Research Applications
Pharmacological Properties
The compound exhibits several pharmacological activities that are of significant interest in medicinal chemistry:
- Anticancer Activity : Preliminary studies suggest that derivatives of benzo[d]thiazoles, including this compound, may possess antitumor properties. Assays such as the MTT assay and clonogenic assay can be employed to evaluate its cytotoxic effects against various cancer cell lines.
- Antimicrobial Activity : The compound has shown potential antimicrobial effects. Methods such as disk diffusion and broth dilution can assess its efficacy against bacteria and fungi.
- Antioxidant Properties : Thiazole derivatives have been reported to exhibit antioxidant capabilities. The DPPH radical scavenging assay and ferric reducing antioxidant power (FRAP) assay are commonly used to measure these properties.
- Anti-inflammatory Effects : Evaluation of anti-inflammatory activity can be conducted using assays like COX-1 inhibition and albumin denaturation tests.
- Antiviral Activity : The antiviral potential of this compound can be assessed through plaque reduction assays and viral replication assays, which measure its effectiveness against various viral strains.
Comparative Analysis with Related Compounds
To understand the uniqueness of 6-methoxy-N-(3-morpholinopropyl)benzo[d]thiazol-2-amine, a comparative analysis with structurally similar compounds is beneficial:
| Compound Name | Structure Characteristics | Unique Features |
|---|---|---|
| 7-Chloro-4-methoxy-N-(3-morpholinopropyl)benzo[d]thiazol-2-amine | Contains chlorine substituent | Potentially enhanced biological activity due to chlorine |
| 6-(6-Methoxypyridin-3-yl)benzo[d]thiazol-2-amine | Incorporates a pyridine ring | Different electronic properties affecting reactivity |
| 6-Morpholinobenzo[d]thiazol-2-amine | Lacks methoxy group | May exhibit different biological activities |
The structural variations influence the biological activity and pharmacological profile of each compound, emphasizing the potential significance of the methoxy and morpholinopropyl substitutions in 6-methoxy-N-(3-morpholinopropyl)benzo[d]thiazol-2-amine.
Future Research Directions
Further investigation into the specific biological activities and mechanisms of action of 6-methoxy-N-(3-morpholinopropyl)benzo[d]thiazol-2-amine is essential to fully establish its therapeutic potential. Interaction studies with biological targets will provide insights into its efficacy and safety profile, guiding future clinical applications.
Comparison with Similar Compounds
Key Observations :
- Morpholinopropyl vs. Pyridinylmethyl: The morpholinopropyl group (as in the target compound) confers better water solubility compared to pyridinylmethyl or naphthalenylmethyl analogs, which are more lipophilic .
Solubility and Physicochemical Properties
- The morpholinopropyl group in the target compound improves aqueous solubility compared to naphthalenylmethyl derivatives (e.g., Compound 6 in ), which exhibit higher logP values due to aromatic hydrophobicity .
- Melting points for morpholinopropyl analogs (180–228°C, ) are higher than those of imidazolylmethyl derivatives (e.g., 151–152°C for ferrocenylmethyl analog, ), indicating stronger intermolecular forces in the former .
Preparation Methods
Cyclization of 2-Aminothiophenol Derivatives
A prevalent method involves the condensation of 2-aminothiophenol with suitable aldehydes or ketones, followed by cyclization to form the benzo[d]thiazole ring. For example, condensation with 4-methoxybenzaldehyde can yield the methoxy-substituted benzothiazole core.
- React 2-aminothiophenol with 4-methoxybenzaldehyde under acidic or neutral conditions.
- Use catalysts such as acetic acid or p-toluenesulfonic acid.
- Cyclization occurs via nucleophilic attack of the thiol group on the aldehyde, followed by oxidative aromatization.
Condensation of 2-Aminothiophenol with 2-Bromoacetophenone Derivatives
Another route involves reacting 2-aminothiophenol with 2-bromoacetophenone derivatives in ethanol, often under reflux, to form the core benzothiazole structure, which can then be functionalized further.
- Reflux in ethanol for about 6 hours.
- Precipitation and purification via filtration and chromatography.
- Yields typically around 70-80%.
- Synthesis of 2-phenylbenzo[d]thiazole from 2-aminothiophenol and 2-bromoacetophenone, followed by substitution reactions to introduce the methoxy group.
Functionalization Strategies
Introduction of the Methoxy Group
The methoxy group at the 6-position can be introduced either:
- Pre-synthesis: by using 4-methoxybenzaldehyde or 4-methoxyphenyl derivatives in the initial condensation step.
- Post-synthesis: via nucleophilic aromatic substitution or methylation of hydroxyl groups on phenolic precursors.
Incorporation of the Morpholinopropyl Moiety
The morpholinopropyl group is typically attached via nucleophilic substitution or reductive amination:
- Refluxing the benzo[d]thiazole core with 3-chloropropylmorpholine in the presence of a base (e.g., potassium carbonate) in solvents like acetonitrile or ethanol.
- Alternatively, refluxing with 3-aminopropanol derivatives followed by cyclization.
- The synthesis of N-(3-morpholinopropyl) derivatives often involves refluxing with 3-chloropropylmorpholine in ethanol, with yields around 60-75%.
Environmentally Friendly and Green Chemistry Methods
Recent research emphasizes green synthesis:
- Ultrasound-assisted reactions reduce reaction time and solvent use.
- Solvent-free or microwave-assisted methods have been employed to enhance efficiency.
- Use of ionic liquids or deep eutectic solvents as green media.
- Ultrasonic irradiation of 2-aminothiophenol with aldehydes achieves high yields rapidly, minimizing waste and energy consumption.
Summary of Preparation Methods Data Table
| Method | Reactants | Conditions | Yield | Remarks |
|---|---|---|---|---|
| Cyclization of 2-aminothiophenol with aldehydes | 2-aminothiophenol + aldehyde | Acid catalysis, reflux, ultrasonic | 65-83% | Short reaction time, eco-friendly |
| Condensation with 2-bromoacetophenone | 2-aminothiophenol + bromoacetophenone | Ethanol, reflux | 70-80% | Good for functionalization |
| Nucleophilic substitution with 3-chloropropylmorpholine | Benzothiazole core + chloropropylmorpholine | Reflux, base | 60-75% | Suitable for morpholine attachment |
| Microwave-assisted synthesis | Various | Microwave irradiation | Variable | Rapid, green, high-yield |
Q & A
Q. What are the recommended synthetic routes for 6-methoxy-N-(3-morpholinopropyl)benzo[d]thiazol-2-amine, and how can purity be ensured?
Methodological Answer: The synthesis typically involves reductive amination between 6-methoxybenzo[d]thiazol-2-amine and 3-morpholinopropyl aldehyde. Key steps include:
- Reaction Setup: Combine 6-methoxybenzo[d]thiazol-2-amine (11 mmol) with 3-morpholinopropyl aldehyde (11 mmol) in dry toluene under inert atmosphere.
- Reduction: Add NaBH₄ (1.5 equivalents) in ethanol to reduce the intermediate imine.
- Purification: Use flash column chromatography (e.g., DCM/MeOH 9:1) to isolate the product. Yield optimization (70–75%) is achieved by controlling stoichiometry and solvent polarity .
- Purity Validation: Confirm via HPLC (≥95% purity) and HRMS (e.g., calculated m/z 348.1482 [M+H]⁺ vs. experimental 348.1475) .
Q. What spectroscopic techniques are critical for characterizing this compound?
Methodological Answer: A multi-technique approach ensures structural confirmation:
- ¹H/¹³C NMR: Key signals include methoxy protons (δ ~3.76 ppm) and morpholine carbons (δ ~50–60 ppm). Compare with literature data for analogous benzo[d]thiazole derivatives .
- HRMS: Validate molecular weight (e.g., m/z 348.1482 [M+H]⁺) to rule out impurities .
- IR Spectroscopy: Identify functional groups (e.g., C=N stretch at ~1623 cm⁻¹, N-H bend at ~3239 cm⁻¹) .
- Melting Point: Consistent melting range (e.g., 156–158°C for related compounds) confirms crystallinity .
Q. How should this compound be stored to maintain stability?
Methodological Answer:
- Storage Conditions: Store at –20°C in airtight, light-protected containers. Use desiccants to prevent hydrolysis.
- Solubility Considerations: Prepare stock solutions in DMSO (≥12.5 mg/mL) and avoid aqueous buffers unless stabilized .
- Handling: Use gloveboxes under N₂ for moisture-sensitive reactions .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectral data (e.g., unexpected NMR signals)?
Methodological Answer:
- Step 1: Re-examine reaction conditions (e.g., residual solvents like DMSO-d₆ may cause artifacts).
- Step 2: Perform 2D NMR (COSY, HSQC) to assign ambiguous signals. For example, coupling patterns in the aromatic region (δ 6.8–8.5 ppm) can differentiate regioisomers .
- Step 3: Cross-validate with HRMS to detect trace impurities (e.g., sodium adducts at m/z +22).
- Case Study: Inconsistent ¹³C signals for morpholine carbons were resolved by comparing with crystallographic data from analogous Cu(I) complexes .
Q. What strategies optimize reaction yields in analog synthesis?
Methodological Answer:
- Solvent Screening: Replace ethylene glycol with water to improve eco-efficiency while maintaining yields (e.g., 70% vs. 76% in hydrazine reactions) .
- Catalyst-Free Conditions: Use one-pot, three-component reactions (e.g., benzo[d]thiazol-2-amine + aldehyde + ketone) to reduce steps and improve atom economy .
- Stoichiometry Adjustments: Increase hydrazine equivalents (2.0 vs. 1.0) for challenging substitutions, though excess may reduce selectivity .
Q. How can computational modeling guide the design of bioactive analogs?
Methodological Answer:
- Docking Studies: Use AutoDock Vina to predict binding to targets like ABAD/17β-HSD10 (Alzheimer’s disease modulators). Prioritize analogs with morpholine groups for enhanced solubility and binding .
- QSAR Modeling: Correlate substituent effects (e.g., methoxy vs. chloro) with activity. For example, electron-withdrawing groups improve antimicrobial potency in benzo[d]thiazole derivatives .
- MD Simulations: Assess stability of ligand-protein complexes (≥50 ns trajectories) to identify persistent interactions .
Q. How are solubility challenges addressed in biological assays?
Methodological Answer:
- Formulation: Use DMSO/PEG300/Tween 80/water mixtures (e.g., 5:40:5:50 v/v) to achieve ≥1.25 mg/mL solubility for in vivo studies .
- Prodrug Design: Introduce phosphate or glycoside groups to enhance aqueous solubility while maintaining activity .
- Surfactant Use: Add 0.1% Tween 80 to cell culture media to prevent aggregation in cytotoxicity assays .
Q. What eco-friendly synthesis methods are applicable to this compound?
Methodological Answer:
- Solvent Replacement: Substitute ethylene glycol with water in hydrazine reactions, reducing toxicity without sacrificing yield (70% efficiency) .
- Catalyst-Free Cyclization: Employ Friedel-Crafts acylation under solvent-free conditions to synthesize fused heterocycles (e.g., imidazo[2,1-b]thiazoles) .
- Waste Minimization: Recover morpholine via acid-base extraction and reuse in subsequent batches .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
